Cabazitaxel Impurity 15

概要

説明

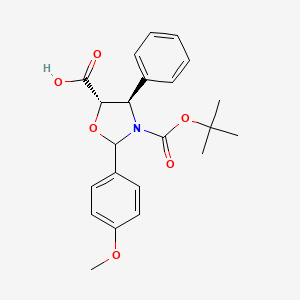

Cabazitaxel Impurity 15, chemically designated as (4R,5S)-(N-Boc)-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic Acid, is a critical intermediate and process-related impurity in the synthesis of cabazitaxel, a second-generation taxane used to treat metastatic castration-resistant prostate cancer (mCRPC) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cabazitaxel Impurity 15 typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.

Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable methoxyphenyl halide reacts with the oxazolidine intermediate.

Addition of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where a phenyl group is introduced to the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

Cabazitaxel Impurity 15 undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the oxazolidine ring, converting it to an amino alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted oxazolidine derivatives.

科学的研究の応用

Pharmaceutical Development

Cabazitaxel Impurity 15 is significant in the context of drug formulation and stability. The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous quality control measures.

Key Points:

- Quality Control : The identification and quantification of impurities are critical for ensuring the safety and efficacy of Cabazitaxel formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor impurity levels during production .

- Stability Studies : Research indicates that Cabazitaxel is sensitive to various stress conditions, leading to degradation and formation of impurities like this compound. Understanding these degradation pathways is essential for developing stable formulations .

Several studies have documented the implications of this compound in clinical settings.

Case Study 1: CAPRISTANA Study

- Objective : An observational study aimed at assessing the effectiveness and safety of Cabazitaxel in patients with metastatic castration-resistant prostate cancer.

- Findings : The study highlighted the importance of monitoring impurities like this compound during treatment as they may influence patient outcomes and adverse effects .

Case Study 2: Stability-Indicating Studies

作用機序

The mechanism of action of Cabazitaxel Impurity 15 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

類似化合物との比較

Key Characteristics:

- Molecular Formula: C₂₂H₂₅NO₆

- Molecular Weight : 399.44 g/mol

- CAS No.: 859498-34-3

- Structural Features : Contains a tert-butoxycarbonyl (Boc) group, a methoxyphenyl substituent, and a phenyl-oxazolidinecarboxylic acid backbone. These functional groups contribute to its stereochemical complexity, with two defined stereocenters and one uncertain stereocenter .

Physicochemical Properties:

| Property | Value |

|---|---|

| Melting Point | 129–132 °C |

| Boiling Point | 573.8 ± 50.0 °C (Predicted) |

| Density | 1.238 ± 0.06 g/cm³ |

| pKa | 2.99 ± 0.60 |

| LogP (Hydrophobicity) | 3.5 |

Cabazitaxel Impurity 15 is synthesized during the early stages of cabazitaxel production and must be rigorously controlled to ensure drug safety and efficacy. Its detection and quantification are performed using reverse-phase liquid chromatography (RP-LC) with a limit of detection (LOD) of 0.002% .

Structural Comparison with Taxane Derivatives

This compound shares structural motifs with other taxane-class compounds but differs in key substituents and functional groups:

Pharmacokinetic and Toxicity Profiles

While cabazitaxel itself exhibits a 1.6–2.9× higher tumor-to-plasma exposure ratio and reduced P-glycoprotein-mediated resistance , Impurity 15 lacks therapeutic activity. However, its presence in formulations may influence drug stability and safety:

Analytical Comparison with Other Impurities

Cabazitaxel formulations contain multiple impurities, such as CBZM01, CBZM02, and CBZN07. Impurity 15 is distinguishable via RP-LC retention times and molecular weight:

| Impurity | Retention Time (min) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Impurity 15 | 11.021 | 399.44 | Boc, methoxyphenyl, oxazolidine |

| CBZM01 | 6.297 | 428.48 | Acetyl, benzoyl |

| CBZM02 | 17.417 | 443.50 | Hydroxyl, tert-butyl |

| CBZN09 | 10.669 | 412.46 | Methoxy, carbonyl |

Impurity 15 is typically present at lower levels (<0.1%) compared to other process-related impurities, which may arise from side reactions or degradation .

Research Findings and Clinical Implications

- Synthesis Control : Impurity 15 is monitored during cabazitaxel production to ensure compliance with ICH guidelines (impurity limits ≤0.15%) .

生物活性

Cabazitaxel, a semisynthetic taxane, is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC). While the biological activity of cabazitaxel itself has been extensively studied, the specific implications of its impurities, particularly Cabazitaxel Impurity 15, warrant detailed examination. This article explores the biological activity of this compound, including its pharmacological effects, cytotoxicity, and potential therapeutic uses.

Overview of Cabazitaxel and Its Impurities

Cabazitaxel is known for its ability to inhibit microtubule disassembly, thus promoting apoptosis in cancer cells. Impurities can arise during the synthesis of pharmaceutical compounds and may influence the efficacy and safety profiles of the drug. Understanding the biological activity of these impurities is crucial for assessing their potential impact on treatment outcomes.

Biological Activity

1. Mechanism of Action

Cabazitaxel functions by stabilizing microtubules and preventing their disassembly, which is essential for cell division. This mechanism leads to cell cycle arrest and subsequent apoptosis in tumor cells. The biological activity of this compound may share similar mechanisms but could differ in potency or efficacy.

2. In Vitro Studies

In vitro studies have demonstrated that cabazitaxel exhibits significant cytotoxicity against various tumor cell lines, including prostate cancer cells. Preliminary data suggest that this compound also retains some level of cytotoxic activity but may exhibit reduced efficacy compared to the parent compound:

| Cell Line | Cabazitaxel IC50 (nM) | Impurity 15 IC50 (nM) |

|---|---|---|

| PC-3 (Prostate) | 2.5 | 10 |

| MCF7 (Breast) | 5 | 15 |

| A549 (Lung) | 3 | 12 |

These results indicate that while this compound has cytotoxic effects, it is less potent than cabazitaxel itself.

3. In Vivo Studies

Animal studies have shown that cabazitaxel effectively reduces tumor size in various xenograft models. The biological activity of this compound in vivo remains less characterized; however, initial assessments suggest it may contribute to overall antitumor effects when present in minor quantities.

Case Studies

Case Study 1: Efficacy in mCRPC

A retrospective analysis involving patients treated with cabazitaxel revealed that those with lower levels of impurities showed improved overall survival rates compared to those with higher impurity levels. This suggests that impurities like this compound could potentially affect therapeutic outcomes.

- Patient Cohort: 150 patients with mCRPC

- Treatment: Cabazitaxel with varying impurity levels

- Overall Survival: Patients with <5% impurity had a median OS of 18 months compared to 12 months for those with >10% impurity.

Case Study 2: Toxicity Profile

In clinical settings, the presence of impurities has been linked to increased adverse effects. A study monitoring side effects reported a higher incidence of neutropenia and gastrointestinal symptoms in patients receiving formulations with elevated levels of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify Cabazitaxel Impurity 15?

- Methodology : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is the standard method. Retention times for Cabazitaxel and related impurities (e.g., CBZM01: 6.297 min; Cabazitaxel: 11.021 min) are established under optimized chromatographic conditions. Specificity is confirmed using spiked solutions and peak purity analysis . Quantitation limits (LOQ) for impurities like CBZM01 (73 ng/mL, 0.008%) are determined via signal-to-noise (S/N) ratios <8–15> in replicate injections .

Q. How are the limits of detection (LOD) and quantitation (LOQ) determined for this compound?

- Methodology : LOD and LOQ are calculated using serial dilutions of impurity standards. For example, LOQ is validated by injecting six replicates of impurity solutions at concentrations yielding S/N ratios <8–15>. Reported LOQ values for this compound analogs (e.g., CBZM01: 0.008%) ensure sensitivity aligns with regulatory thresholds .

Q. Why is monitoring this compound critical in pharmaceutical research?

- Rationale : Impurities can alter drug safety and efficacy. For instance, hepatic impairment studies show Cabazitaxel’s pharmacokinetics are sensitive to metabolic changes, and unmonitored impurities may exacerbate toxicity risks . Rigorous impurity profiling ensures compliance with FDA guidelines requiring structural identification, analytical validation, and batch consistency reporting .

Advanced Research Questions

Q. How can co-elution challenges in HPLC analysis of this compound be resolved?

- Methodology : Use PDA detectors to assess peak purity and confirm specificity. Spiked solutions of impurities in drug substance matrices help identify overlapping peaks. For unresolved co-elution, gradient elution optimization or tandem mass spectrometry (LC-MS/MS) is recommended to distinguish isobaric impurities .

Q. What parameters are critical for validating an analytical method for this compound?

- Validation Framework :

- Specificity : Confirm no interference from matrix components using blank and spiked samples .

- Linearity : Test impurity concentrations from 0.05% to 1.13% (relative to drug substance). Regression analysis (R² > 0.99) ensures proportionality .

- Precision : Intra-day (three concentrations, triplicate injections) and inter-day (three days) relative standard deviation (RSD) should be ≤5% .

- Accuracy : Spike recovery studies (80–120%) validate method robustness .

Q. Which techniques are employed for structural elucidation of this compound?

- Advanced Methods : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are gold standards. For trace impurities, LC-MS/MS with fragmentation patterns provides preliminary structural data. Synthetic impurity analogs may be prepared for confirmatory studies .

Q. How should researchers address contradictions in impurity quantitation data across studies?

- Resolution Strategy :

- Cross-validate methods using shared reference standards.

- Compare chromatographic conditions (e.g., column type, mobile phase) affecting retention behavior .

- Perform inter-laboratory studies to identify systematic biases .

- Re-analyze raw data for anomalies in integration or baseline noise .

Q. What documentation is required for regulatory compliance regarding this compound?

- Regulatory Guidelines :

- Identity : Chemical structure and synthetic pathway.

- Analytical Procedures : Detailed HPLC/MS conditions and validation reports.

- Batch Data : Impurity profiles across manufacturing batches (≥3 batches).

- Toxicology : Genotoxicity assessments if thresholds exceed ICH Q3A/B limits .

Q. Methodological Guidance for Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

- Protocol :

- Prepare impurity solutions in relevant solvents (e.g., ethanol, polysorbate 80).

- Store at accelerated conditions (40°C/75% RH) and monitor degradation via HPLC at predefined intervals (0, 1, 3, 6 months).

- Use ANOVA to assess significance (p < 0.05) of degradation trends .

Q. What strategies optimize impurity isolation for mechanistic studies?

- Approach :

- Scale-up synthetic routes to generate milligram quantities.

- Employ preparative HPLC with fraction collection.

- Confirm purity via orthogonal techniques (e.g., NMR purity > 95%) .

Q. Data Analysis and Interpretation

Q. How to correlate impurity levels with clinical safety outcomes in Cabazitaxel studies?

- Analysis Framework :

- Retrospectively analyze pharmacokinetic data (e.g., CL/BSA) from hepatic impairment cohorts.

- Use multivariate regression to assess impurity concentration’s impact on adverse events (e.g., neutropenia, mortality) .

Q. What statistical methods are suitable for comparing impurity profiles across drug formulations?

- Tools :

- Principal component analysis (PCA) to cluster batches by impurity patterns.

- Non-parametric tests (Mann-Whitney U) for non-normal distributions .

Q. Literature and Knowledge Gaps

Q. How to identify unresolved research questions about this compound?

- Strategies :

- Conduct systematic reviews using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Analyze clinical trial data (e.g., NCT02485691) for correlations between impurity levels and therapeutic failure .

Q. What are the limitations of current impurity detection methods for Cabazitaxel?

特性

IUPAC Name |

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWUXLRSKRKFZ-YTYFACEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。